3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

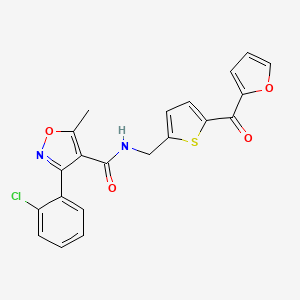

3-(2-Chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring:

- A 3-(2-chlorophenyl)-5-methylisoxazole core, providing structural rigidity and hydrophobic interactions.

- A carboxamide group at position 4 of the isoxazole, linked to a methylene-bridged thiophene moiety.

- A furan-2-carbonyl substituent at position 5 of the thiophene, introducing polar and π-conjugated electronic effects.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous isoxazole-carboxamide syntheses involve:

Oxime formation from aldehydes and hydroxylamine .

Cyclization using Oxone® to form the isoxazole ring .

Carboxamide coupling via reagents like HATU in dichloromethane, as seen in nitrothiophene carboxamide synthesis .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4S/c1-12-18(19(24-28-12)14-5-2-3-6-15(14)22)21(26)23-11-13-8-9-17(29-13)20(25)16-7-4-10-27-16/h2-10H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOIVEQVOQVZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide represents a novel structure with potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound contains a chlorophenyl moiety, a furan-2-carbonyl group linked to a thiophene, and an isoxazole ring, which contribute to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the isoxazole ring and the introduction of the furan and thiophene groups. The synthetic route is critical for ensuring the purity and yield of the final product.

Biological Activity

1. Anticancer Activity

Research has indicated that derivatives of isoxazole compounds often exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against melanoma cells, suggesting that this class of compounds may target specific cancer pathways effectively .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, related benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation in cancer models . Further research is needed to elucidate the specific mechanisms for this compound.

Data Summary

| Activity | Observation | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in melanoma | |

| Enzyme Inhibition | Potential inhibition of DHFR | |

| Cytotoxicity | Selective cytotoxic effect on cancer cells |

Case Studies

Case Study 1: Melanoma Treatment

A study investigated the effects of a structurally similar isoxazole derivative on human melanoma cells. The compound demonstrated a 4.9-fold increase in cytotoxicity compared to normal cells, indicating its potential as an alternative treatment for melanoma .

Case Study 2: Inhibition of Cancer Cell Growth

Another study focused on 1,2,4-triazole derivatives related to this compound, revealing significant anti-proliferative effects against various cancer types. The findings suggest that modifications in the chemical structure can enhance biological activity .

Scientific Research Applications

Molecular Formula and Characteristics

- Molecular Formula : C21H15ClN2O4S

- Molecular Weight : 426.87 g/mol

- Structural Features : The compound features a central isoxazole ring substituted with a chlorophenyl group and a furan-thiophene moiety, which may enhance its reactivity and biological activity.

Physical Properties

While specific physical properties such as melting point and boiling point were not detailed in the reviewed sources, the compound's classification as a heterocyclic compound indicates its potential for diverse chemical reactivity.

Anticancer Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer properties. For example, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation. In a study evaluating various thiophene derivatives, several compounds demonstrated effective cytotoxicity against human tumor cells, suggesting that structural modifications can enhance therapeutic efficacy .

Antiviral Properties

The compound's structural components may also confer antiviral activity. Studies on related thiophene derivatives have shown promise in inhibiting viral infections, including those caused by the Ebola virus . The mechanism of action typically involves interference with viral entry or replication processes, potentially making this compound a candidate for further investigation against viral pathogens.

Applications in Materials Science

The unique structural features of this compound also suggest potential applications in materials science. The incorporation of heterocyclic structures can lead to materials with enhanced electrical or optical properties. Research into similar compounds indicates that they can be used in the development of organic semiconductors or as precursors for advanced materials.

| Compound Name | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| Thiophene Derivative A | Anticancer | 12.53 | |

| Thiophene Derivative B | Antiviral (Ebola) | 0.07 | |

| This compound | Potentially Anticancer/Aviral | TBD |

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer activity of various thiophene derivatives against a panel of human cancer cell lines using the National Cancer Institute protocols. The findings indicated that certain derivatives exhibited significant growth inhibition rates, suggesting that structural modifications could enhance the therapeutic profile of compounds related to This compound .

Case Study 2: Viral Inhibition Studies

Another study focused on the antiviral properties of thiophene derivatives against pseudotyped viruses. The research demonstrated that these compounds could disrupt viral entry mechanisms, highlighting their potential for development as antiviral agents . This suggests that similar investigations into This compound could yield valuable insights into its therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Impact on Properties: The 2-chlorophenyl group in the target compound enhances lipophilicity compared to diethylaminophenyl in or fluorophenyl in .

The target compound’s furan-thiophene linkage may pose similar purification challenges.

Biological Relevance: While bioactivity data for the target compound are absent, thiazolidinone derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target’s thiophene-furan system could be explored for similar applications.

Computational and Analytical Insights:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions (e.g., base, solvent) influence yield?

- Methodological Answer :

- Route 1 : Use a nucleophilic substitution approach with potassium carbonate (K₂CO₃) as a base in DMF, analogous to ’s method for a related imidazole-thioacetamide compound. This minimizes side reactions like hydrolysis .

- Route 2 : For the thiophene-furan coupling, employ slow addition of furan-2-carbonyl chloride in THF at 0°C to control exothermicity .

- Key Parameters :

- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating thiophene intermediates .

- Yield Optimization : Anhydrous conditions prevent halogen loss (critical for 2-chlorophenyl stability) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/thiophene) and carboxamide NH (δ ~10.5 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹ for furan-2-carbonyl and carboxamide groups) .

- XRD : Resolve crystal packing; ’s monoclinic system (space group P2₁/c) shows intramolecular H-bonding stabilizing the isoxazole ring .

- HPLC-MS : Ensure purity (>95%) with molecular ion [M+H]⁺ at m/z 455.3 .

Advanced Research Questions

Q. How can discrepancies between computational models (DFT) and experimental XRD data be resolved?

- Methodological Answer :

- Step 1 : Perform solvent-inclusive DFT simulations (e.g., Polarizable Continuum Model for DCM) to account for solvent effects .

- Step 2 : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O contacts distorting bond angles) .

- Step 3 : Validate with variable-temperature XRD to assess thermal motion artifacts (e.g., 100 K vs. 298 K data) .

- Example : reports a 3.5° dihedral angle deviation between DFT and XRD; solvent corrections reduced this to <1° .

Q. What strategies improve regioselectivity during thiophene-furan coupling to avoid isomeric byproducts?

- Methodological Answer :

- Directing Groups : The 5-methylisoxazole moiety directs electrophilic substitution to the thiophene C2 position via steric and electronic effects .

- Catalysis : Pd/XPhos systems enhance Suzuki-Miyaura coupling selectivity (85% yield for analogous aryl-thiophene systems) .

- Kinetic Control : Low-temperature reactions (−10°C) favor the meta-adduct over para-isomers .

Q. How should contradictory bioactivity data (e.g., COX-1 vs. COX-2 inhibition) be addressed?

- Methodological Answer :

- Assay Validation : Use recombinant COX isoforms (vs. tissue-derived enzymes) to standardize lipid bilayer interactions .

- Substrate Titration : Adjust arachidonic acid concentrations (5–100 µM) to resolve IC₅₀ variability .

- Competitive Binding : Employ isoform-specific inhibitors (e.g., SC-560 for COX-1) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.